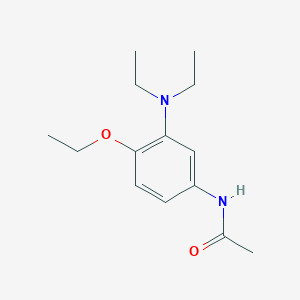
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group, an ethoxy group, and a phenyl ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide typically involves the acylation of 3-diethylamino-4-ethoxy-aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Example Reaction:
- Dissolve 3-diethylamino-4-ethoxy-aniline in an appropriate solvent (e.g., dichloromethane).
- Add acetic anhydride or acetyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino and ethoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Diethylamino-4-methoxy-phenyl)-acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-Diethylamino-4-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of an ethoxy group.
N-(3-Diethylamino-4-chloro-phenyl)-acetamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets.
Properties
CAS No. |
25790-62-9 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[3-(diethylamino)-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)13-10-12(15-11(4)17)8-9-14(13)18-7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
InChI Key |
MABNHLIMYDDYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


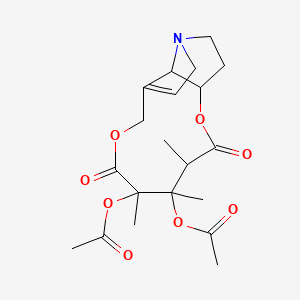
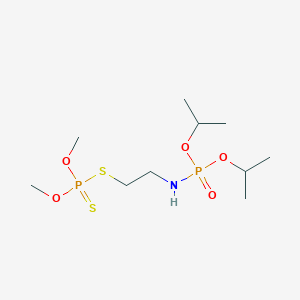
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
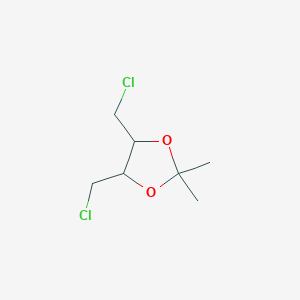



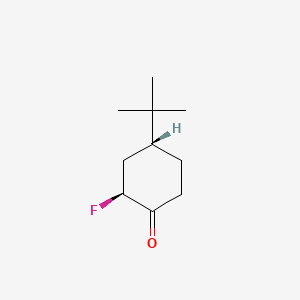
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
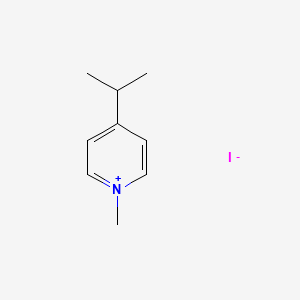

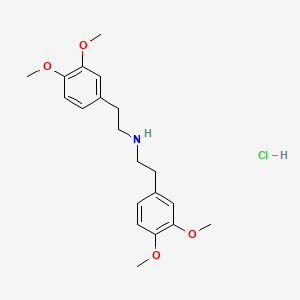
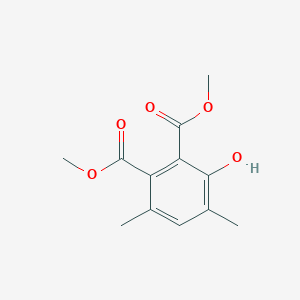
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
